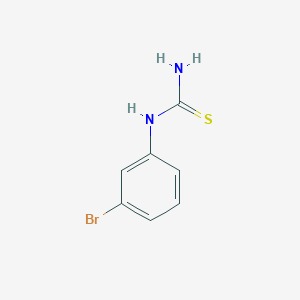

1-(3-Bromophenyl)thiourea

Overview

Description

1-(3-Bromophenyl)thiourea is an organosulfur compound with the molecular formula C7H7BrN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)thiourea can be synthesized through the reaction of 3-bromoaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:

Step 1: Dissolve 3-bromoaniline in an appropriate solvent such as ethanol.

Step 2: Add thiocyanate and a base, such as sodium hydroxide, to the solution.

Step 3: Heat the mixture under reflux conditions for several hours.

Step 4: Cool the reaction mixture and filter the precipitated product.

Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent like ethanol.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)thiourea has been investigated for its biological activities, particularly its cytotoxic effects against cancer cells. Studies have shown that this compound exhibits potent cytotoxicity against several human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. For instance, derivatives of this compound demonstrated an IC50 value of less than 10 µM, indicating strong growth inhibition compared to the reference drug cisplatin .

Organic Synthesis

In synthetic chemistry, thioureas, including this compound, serve as important catalysts in various organic transformations. Their ability to stabilize transition states makes them invaluable in:

- The formation of carbon-carbon bonds.

- Activation of substrates through hydrogen bonding interactions.

- Organocatalysis in diverse reactions .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Reaction between amines and isothiocyanates.

- Utilizing brominated phenolic compounds as starting materials.

This compound derivatives have been explored for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For example:

- Studies have demonstrated that certain derivatives possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from >5000 to 1250 µg/mL .

Case Study: Cytotoxicity Evaluation

A study focused on the evaluation of the cytotoxic effects of various thiourea derivatives, including this compound, revealed:

- A significant reduction in the number of viable cancer cells after treatment.

- The most effective compounds reduced cell viability by up to 93% in specific cancer cell lines .

Research Findings on Antimicrobial Activity

Research investigating the antimicrobial potential of thiourea derivatives highlighted:

- The effectiveness of these compounds against multiple microbial strains.

- Potential for development into therapeutic agents for treating infections caused by resistant bacterial strains .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cytotoxic effects against cancer cells | IC50 < 10 µM for several cell lines |

| Organic Synthesis | Catalysts in organic transformations | Stabilization of transition states |

| Biological Activity | Antimicrobial properties | Effective against S. aureus and E. coli |

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)thiourea involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of certain enzymes involved in cell division, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Comparison with Similar Compounds

1-(3-Bromophenyl)thiourea can be compared with other thiourea derivatives, such as:

1-(4-Bromophenyl)thiourea: Similar structure but with the bromine atom in the para position, which may result in different reactivity and biological activity.

1-(3-Chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

1-(3-Methylphenyl)thiourea:

Uniqueness: this compound is unique due to the presence of the bromine atom in the meta position, which influences its chemical reactivity and biological activity. This specific substitution pattern can result in distinct properties compared to other thiourea derivatives, making it valuable for various research and industrial applications.

Biological Activity

1-(3-Bromophenyl)thiourea is an organosulfur compound that has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current knowledge regarding the biological activity of this compound, supported by empirical research findings and case studies.

Chemical Structure and Properties

This compound (C₇H₇BrN₂S) is characterized by a thiourea backbone with a bromophenyl substituent at the meta position. Its unique structure enables it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and affect cellular processes:

- Enzyme Inhibition : This compound has been shown to inhibit NADPH oxidase, leading to reduced production of reactive oxygen species (ROS), which is crucial for cellular oxidative stress management.

- Cell Signaling : It influences cell signaling pathways and gene expression, particularly those involved in antioxidant defense mechanisms .

- Cytotoxic Effects : The compound induces apoptosis in cancer cells by targeting specific molecular pathways associated with tumor growth and survival .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae range from 40 to 50 µg/mL .

- Comparative Efficacy : Inhibition zones produced by this compound were comparable to those of standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound has promising anticancer properties:

- Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values ranging from 7 to 20 µM .

- Mechanisms of Action : The compound induces apoptosis through mechanisms involving interleukin-6 modulation and inhibition of key kinases associated with cancer progression .

Comparative Analysis with Similar Compounds

To better understand the specificity and efficacy of this compound, it is insightful to compare it with other thiourea derivatives:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity | IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | C₇H₇BrN₂S | Yes | Yes | 7-20 |

| 1-(4-Bromophenyl)thiourea | C₇H₇BrN₂S | Moderate | Moderate | 10-25 |

| 1-(3-Chlorophenyl)thiourea | C₇H₇ClN₂S | Yes | Low | >50 |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties : A comparative study showed that this compound effectively inhibited bacterial growth in vitro, with results suggesting a mechanism involving disruption of bacterial cell walls or inhibition of essential metabolic pathways .

- Cytotoxicity Assessment : A recent investigation into its anticancer properties revealed that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential as a therapeutic agent against malignancies .

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)thiourea, and how can reaction conditions be optimized for high yields?

Basic Synthesis Method

this compound is typically synthesized via a condensation reaction between 3-bromoaniline and carbon disulfide in an aqueous alkaline medium. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, yielding the thiourea derivative . Alternative methods involve reacting isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, which minimizes side reactions and improves purity .

Advanced Optimization

For high-throughput synthesis, solvent-free approaches using microwave-assisted reactions can reduce reaction times (<1 hour) and enhance yields (up to 90%). Adjusting molar ratios (e.g., 1:1.2 for amine to carbon disulfide) and using phase-transfer catalysts like polyethylene glycol-400 improves efficiency . Post-synthesis purification via recrystallization in ethanol or acetonitrile ensures >98% purity, critical for biological assays .

Q. How can structural ambiguities in this compound derivatives be resolved using advanced characterization techniques?

Basic Characterization

Routine characterization involves -NMR and -NMR to confirm the thiourea backbone and substituent positions. IR spectroscopy identifies thiocarbonyl (C=S) stretches at 1250–1350 cm, while mass spectrometry verifies molecular ion peaks .

Advanced Resolution

Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemical uncertainties. For example, intermolecular hydrogen bonding between N–H and S atoms in this compound crystals can be mapped using SHELX programs . Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) complement experimental data by modeling electronic structures and predicting vibrational frequencies, aiding in assignments where experimental data is conflicting .

Q. What biological activities are associated with this compound derivatives, and how are these activities evaluated?

Basic Activity Screening

Derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea showed 97% inhibition of HIV-1 protease at 100 µM . Standard assays include:

- Antimicrobial : Broth microdilution (MIC values against E. coli, S. aureus).

- Anticancer : MTT assays on cancer cell lines (e.g., IC values for HeLa cells) .

Advanced Target-Specific Design

Molecular docking (Autodock 4.2/Vina) identifies binding modes with targets like HIV-1 protease (PDB: 1HPV). Substituent effects are critical: the 3-bromo group enhances hydrophobic interactions, while thiourea’s N–H groups form hydrogen bonds with catalytic aspartates . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br, -CF) at the phenyl ring improve potency by 2–3-fold compared to unsubstituted analogs .

Q. How do reaction conditions influence the chemical stability of this compound?

Basic Stability Considerations

The compound is stable under inert atmospheres (N/Ar) but degrades in acidic or alkaline conditions. Storage at –20°C in amber vials prevents photodegradation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C .

Advanced Mechanistic Insights

Degradation pathways involve hydrolysis of the thiourea moiety to urea derivatives under acidic conditions (pH < 3) or oxidation to sulfinic/sulfonic acids in the presence of HO. Kinetic studies using HPLC-MS reveal pseudo-first-order decay kinetics (rate constant at pH 7.4) . Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can extend shelf life by 50% .

Q. What methodologies are used to analyze contradictory data in biological or chemical studies of this compound?

Basic Data Reconciliation

Cross-validate results using orthogonal techniques. For example, conflicting cytotoxicity data may arise from varying cell lines (e.g., HeLa vs. MCF-7). Replicate assays with standardized protocols (e.g., ISO 10993-5 for biocompatibility) reduce variability .

Advanced Statistical Approaches

Multivariate analysis (e.g., PCA or PLS-DA) identifies outliers in datasets. For instance, a 2022 study resolved discrepancies in IC values (17.9 ± 5.6% vs. 11.2 ± 0.9% viability against Trypanosoma brucei) by attributing them to differences in compound solubility in DMSO/PBS buffers . Machine learning models (e.g., random forests) can predict bioactivity thresholds based on substituent electronegativity and steric parameters .

Q. How can this compound be functionalized for targeted drug delivery systems?

Basic Functionalization Strategies

Conjugate the thiourea moiety with PEGylated nanoparticles or liposomes via carbodiimide coupling (EDC/NHS chemistry). This enhances aqueous solubility and enables pH-responsive release in tumor microenvironments .

Advanced Bioconjugation

Site-specific modifications using click chemistry (e.g., CuAAC with propargyl groups) allow attachment to antibody-drug conjugates (ADCs). For example, coupling to trastuzumab improved selective uptake in HER2+ breast cancer cells by 4-fold compared to free drug .

Properties

IUPAC Name |

(3-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRVSIPVHYWULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370836 | |

| Record name | 1-(3-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21327-14-0 | |

| Record name | 1-(3-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.